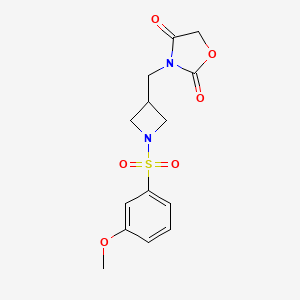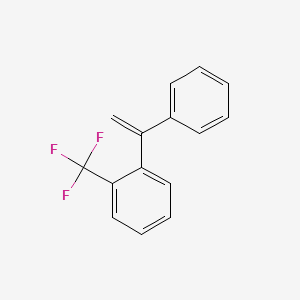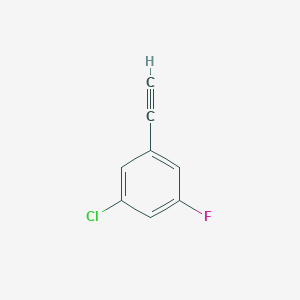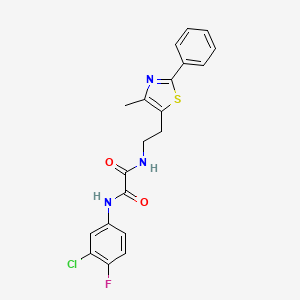
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cell signaling and regulation.
作用機序
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one works by inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one can regulate these processes and modulate cellular functions.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of cellular signaling pathways, and the regulation of gene expression. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to induce apoptosis in cancer cells and to regulate immune cell activation and cytokine production.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is its specificity for PKC, which allows for targeted inhibition of this enzyme. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to have low toxicity and minimal side effects in vitro. However, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has some limitations in lab experiments, including its limited solubility in water and its potential to interact with other cellular enzymes and pathways.
将来の方向性
There are several future directions for the use of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one could also be used to study the role of PKC in other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one for use in lab experiments and potential clinical applications.
In conclusion, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is a potent inhibitor of PKC that has been widely used in scientific research. Its specificity for PKC and low toxicity make it a valuable tool for studying cellular signaling and regulation. Further research is needed to fully understand the potential applications of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in various fields of research.
合成法
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one involves the condensation of 2-pyrazoline and isoquinoline in the presence of a base, followed by a reaction with a ketone. The final product is obtained by purification through recrystallization. This method has been widely used and optimized in various studies.
科学的研究の応用
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC. In neurology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to study the role of PKC in synaptic plasticity, learning, and memory. In immunology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to investigate the role of PKC in T-cell activation and cytokine production.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(18-9-4-8-16-18)15(19)17-10-7-13-5-2-3-6-14(13)11-17/h2-6,8-9,12H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGBEVMIDYQLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)



![6-(2,4-Dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632757.png)
![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)


![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)




![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)